Phosphonic acid, (3-oxo-3-phenylpropyl)-, dimethyl ester
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Overview
Description
Phosphonic acid, (3-oxo-3-phenylpropyl)-, dimethyl ester is an organophosphorus compound with the molecular formula C11H15O4P. This compound is characterized by the presence of a phosphonic acid ester group attached to a 3-oxo-3-phenylpropyl moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, (3-oxo-3-phenylpropyl)-, dimethyl ester can be synthesized through the reaction of phosphonic acid derivatives with 3-oxo-3-phenylpropyl halides. The reaction typically involves the use of a base such as triethylamine to facilitate the esterification process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactions. The process is optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, (3-oxo-3-phenylpropyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives with higher oxidation states.
Reduction: Alcohol derivatives of phosphonic acid.
Substitution: Various substituted phosphonic acid esters.
Scientific Research Applications
Phosphonic acid, (3-oxo-3-phenylpropyl)-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of phosphonic acid, (3-oxo-3-phenylpropyl)-, dimethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phosphonic acid, which can then interact with enzymes and other proteins. The compound may inhibit enzyme activity by binding to the active site or by modifying the enzyme structure.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, (3-oxo-3-phenyl-1-propynyl)-, diethyl ester
- Phosphonic acid, (3-oxo-3-phenyl-1-propenyl)-, diethyl ester
Uniqueness
Phosphonic acid, (3-oxo-3-phenylpropyl)-, dimethyl ester is unique due to its specific structural features and reactivity. The presence of the 3-oxo-3-phenylpropyl moiety imparts distinct chemical properties, making it suitable for specific applications in organic synthesis and research.
Properties
CAS No. |
172786-93-5 |
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Molecular Formula |
C11H15O4P |
Molecular Weight |
242.21 g/mol |
IUPAC Name |
3-dimethoxyphosphoryl-1-phenylpropan-1-one |
InChI |
InChI=1S/C11H15O4P/c1-14-16(13,15-2)9-8-11(12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI Key |
CXMJFMOJIJWPFA-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CCC(=O)C1=CC=CC=C1)OC |
Origin of Product |
United States |
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